molecular formula C9H9ClOS B1338868 (Benzylthio)acetyl chloride CAS No. 7031-28-9

(Benzylthio)acetyl chloride

Cat. No.: B1338868
CAS No.: 7031-28-9
M. Wt: 200.69 g/mol
InChI Key: XBHCZTBLBGYYFR-UHFFFAOYSA-N
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Description

(Benzylthio)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzylthio group attached to an acetyl chloride moiety

Scientific Research Applications

(Benzylthio)acetyl chloride has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of thioester-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

Acetyl chloride, a compound similar to (Benzylthio)acetyl chloride, is known to be highly flammable and causes severe skin burns and eye damage . It reacts violently with water, and its containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Recent research has focused on developing new catalytic methods for nucleophilic substitutions, which are fundamental chemical transformations. These new methods could provide more versatile and sustainable approaches for the synthesis of complex molecules, expanding the scope, utility, and applicability of acid chlorides .

Mechanism of Action

Target of Action

(Benzylthio)acetyl chloride is an organic compound that belongs to the class of acyl chlorides . It is primarily used as an intermediate in organic synthesis . The primary targets of this compound are organic compounds such as amines and amino acids, where it acts as an acetylating agent .

Mode of Action

This compound interacts with its targets through a process known as acetylation. This involves the transfer of an acetyl group from the this compound to the target molecule . The high reactivity of this compound makes it an effective acetylating agent, although its instability in water can limit its use .

Pharmacokinetics

As an acyl chloride, it is highly reactive and unstable in water, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . Its reactivity may also impact its bioavailability .

Result of Action

The acetylation of target molecules by this compound can result in various molecular and cellular effects. For example, acetylation can alter the function of proteins, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism . The specific effects of this compound will depend on the particular target molecules and the context of its use .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by the presence of water, as it is unstable and reacts violently with water . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Benzylthio)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of benzyl mercaptan with acetyl chloride under anhydrous conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

C6H5CH2SH+CH3COClC6H5CH2SCOCH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SCOCH}_3 + \text{HCl} C6​H5​CH2​SH+CH3​COCl→C6​H5​CH2​SCOCH3​+HCl

Industrial Production Methods

On an industrial scale, this compound can be produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Benzylthio)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thioether.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary amines, and alcohols under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thioethers: Formed from reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride: Similar in structure but lacks the benzylthio group.

    Benzoyl Chloride: Contains a benzoyl group instead of an acetyl group.

    Thioacetyl Chloride: Contains a thioacetyl group instead of a benzylthio group.

Uniqueness

(Benzylthio)acetyl chloride is unique due to the presence of both benzylthio and acetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

2-benzylsulfanylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHCZTBLBGYYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10532589
Record name (Benzylsulfanyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-28-9
Record name (Benzylsulfanyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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